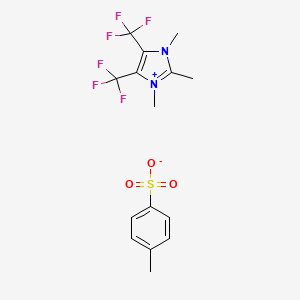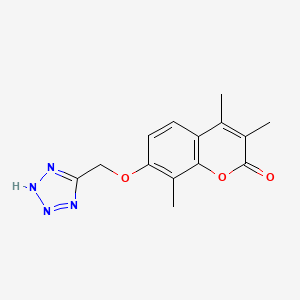![molecular formula C21H21N3O3 B4708282 2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4708282.png)
2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole
Descripción general
Descripción
2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole, commonly known as MI-2, is a small molecule inhibitor that has been widely used in scientific research. MI-2 is a potent inhibitor of the melanoma antigen-A11 (MAGE-A11) protein, which is involved in the regulation of cell division and growth. The inhibition of MAGE-A11 by MI-2 has been shown to have potential therapeutic applications in cancer treatment.
Mecanismo De Acción
MI-2 inhibits the activity of 2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole by binding to a specific site on the protein. This compound is involved in the regulation of the anaphase-promoting complex/cyclosome (APC/C), which is a protein complex that plays a crucial role in the cell cycle. The inhibition of this compound by MI-2 disrupts the function of the APC/C, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-2 has been shown to have several biochemical and physiological effects in cancer cells. The inhibition of this compound by MI-2 leads to the accumulation of cyclin B1, a protein that regulates the cell cycle. The accumulation of cyclin B1 leads to cell cycle arrest and apoptosis in cancer cells. MI-2 has also been shown to induce autophagy, a process by which cells recycle damaged or unnecessary components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MI-2 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. MI-2 has also been shown to have high potency and selectivity for 2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole. However, MI-2 has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer to cells in vitro. MI-2 also has a short half-life in vivo, which can limit its effectiveness in animal models.
Direcciones Futuras
For research on MI-2 could include:
- Studying the effects of MI-2 on other proteins involved in the cell cycle.
- Developing more effective formulations of MI-2 for use in animal models.
- Investigating the potential of MI-2 in combination with other cancer therapies.
- Studying the potential side effects of MI-2 on normal cells and tissues.
Aplicaciones Científicas De Investigación
MI-2 has been extensively used in scientific research to study the role of 2-{[4-(3-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole in cancer cells. Several studies have shown that this compound is overexpressed in various types of cancer, including breast, lung, and prostate cancer. The inhibition of this compound by MI-2 has been shown to induce cell death in cancer cells and reduce tumor growth in animal models.
Propiedades
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-17-7-4-6-16(13-17)20(25)23-9-11-24(12-10-23)21(26)19-14-15-5-2-3-8-18(15)22-19/h2-8,13-14,22H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTBXBXRYPEFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4708199.png)
![N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4708205.png)
![methyl 2-[({[5-(4-ethyl-5-methyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4708206.png)


![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4708224.png)
![2-chloro-5-iodo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4708234.png)
![ethyl 6-tert-butyl-2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4708238.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4708246.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4708253.png)
![[1-(2-{[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4708260.png)
![9-ethyl-3-[(4-methyl-1-piperidinyl)methyl]-9H-carbazole](/img/structure/B4708286.png)
![1-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4708301.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4708306.png)